molecular formula C12H14N4OS B2676923 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1171548-92-7

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2676923
CAS No.: 1171548-92-7
M. Wt: 262.33
InChI Key: IYIZTSMCILAHQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been used as versatile synthons for the preparation of various derivatives . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The synthesis involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene-based analogs have been used in various chemical reactions . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Synthesis Techniques and Heterocyclic Chemistry

A considerable amount of research has been dedicated to developing synthetic methods and exploring the chemistry of N-, S,N-, and Se,N-heterocycles. For instance, the Mannich reaction has been utilized to synthesize a diverse range of heterocyclic compounds, showcasing the versatility of this approach in generating compounds with potential biological activities (Dotsenko et al., 2019). Additionally, the Gewald reaction, an organocatalyzed process under aqueous conditions, facilitates the efficient formation of thiophene derivatives, highlighting a green chemistry approach to heterocyclic synthesis (Abaee & Cheraghi, 2013).

Biological Activities and Applications

Research has not only focused on synthetic methodologies but also on the biological implications of these compounds. For example, microwave-assisted synthesis has been applied to generate molecules containing thiophene moieties, which were then evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential pharmaceutical applications of these compounds (Başoğlu et al., 2013). Furthermore, novel thiazolo[5,4-d]pyrimidines with molluscicidal properties have been synthesized, indicating the potential use of these compounds in combating schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer and Antitumor Potential

The exploration of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has revealed antinociceptive activities, which could be indicative of their therapeutic potential in pain management (Shipilovskikh et al., 2020). Additionally, the synthesis and characterization of related compounds have led to the discovery of molecules with significant antioxidant and antitumor activities, demonstrating the potential of these compounds in cancer therapy (Yeşilkaynak, 2016).

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-4-5-11(16-15-9)13-6-7-14-12(17)10-3-2-8-18-10/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZTSMCILAHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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